molecular formula C11H9BrN4O B14892900 1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile

1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14892900
M. Wt: 293.12 g/mol
InChI Key: VQXTYWPZOLJJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a bromine atom, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 1H-1,2,4-triazole-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and bromine atom. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor functions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine: Shares the bromine and methoxybenzyl groups but differs in the core structure.

    3-Bromo-4-methoxybenzyl alcohol: Contains the same substituents but lacks the triazole and nitrile groups.

    2-[(3-Bromo-4-methoxybenzyl)amino]-1-butanol hydrochloride: Similar substituents with different functional groups and core structure

Uniqueness

1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its combination of a triazole ring, bromine atom, and methoxybenzyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9BrN4O

Molecular Weight

293.12 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H9BrN4O/c1-17-10-3-2-8(4-9(10)12)6-16-7-14-11(5-13)15-16/h2-4,7H,6H2,1H3

InChI Key

VQXTYWPZOLJJGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=NC(=N2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.